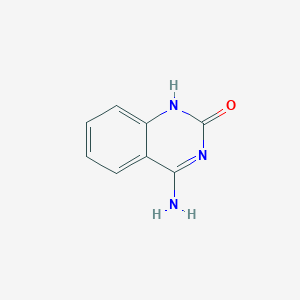

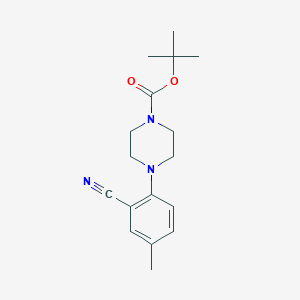

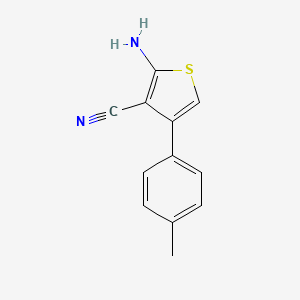

![molecular formula C7H5BrN2O B1279951 3-Bromopyrazolo[1,5-a]pyridin-2-ol CAS No. 60637-30-1](/img/structure/B1279951.png)

3-Bromopyrazolo[1,5-a]pyridin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Bromopyrazolo[1,5-a]pyridin-2-ol is a derivative of the pyrazolopyridine family, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their diverse range of biological activities and their potential use in various fields such as medicinal chemistry and material science. The pyrazolopyridine scaffold is a core structure in many pharmacologically active compounds and is also a key intermediate in the synthesis of functional materials, including fluorophores and luminogens.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. For instance, 3-formylpyrazolo[1,5-a]pyrimidines can be synthesized via a one-pot microwave-assisted cyclocondensation reaction, followed by formylation using the Vilsmeyer-Haack reagent . Another approach involves the alkaline treatment of pyridinium bromides to yield 3-arylpyrazolo[1,5-a]pyridines through a ring contraction-desulfurization reaction . Additionally, palladium-catalyzed cross-dehydrogenative coupling has been employed to synthesize bipyrazolo[1,5-a]pyridine derivatives, demonstrating good functional group tolerance and high yields .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a fused pyrazole and pyridine ring. The regioselectivity and the structure of these compounds are often confirmed by NMR measurements and X-ray diffraction analysis . The introduction of various substituents can lead to different molecular conformations, such as twisted π-structures, which are significant for their photophysical properties .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) to introduce amino groups , and cross-coupling reactions to attach aryl groups . These reactions allow for the sequential functionalization of the pyrazolopyridine scaffold, enabling the synthesis of a wide array of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect their photophysical properties, such as fluorescence intensity and quantum yields . Compounds with twisted π-structures often exhibit aggregation-induced emission enhancement properties, which are valuable for the development of organic luminescent materials . The electronic properties, such as HOMO-LUMO gaps, can be theoretically calculated to predict the potential of these compounds as fluorophores .

Wissenschaftliche Forschungsanwendungen

Electrophilic Substitution Reactions

3-Bromopyrazolo[1,5-a]pyridin-2-ol and related compounds, including 2-Methylpyrazolo[1,5-a]pyridin-5-ol, show a preference for electrophilic substitution reactions such as bromination, nitration, nitrosation, acylation, and Mannich reactions (Brown & McGeary, 1994).

Synthesis of Heterocyclic Compounds

Pyrazolo[1,5-a]pyrimidines, a division of compounds including 3-Bromopyrazolo[1,5-a]pyridin-2-ol, are synthesized and have shown antitrypanosomal activity. These compounds are also used in the synthesis of pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and pyridine derivatives containing 1,2,3-triazole moiety (Abdelriheem et al., 2017).

Precursor for Polyheterocyclic Ring Systems

3-Bromopyrazolo[1,5-a]pyridin-2-ol derivatives are utilized as precursors in the construction of new polyheterocyclic ring systems. These systems have diverse applications including in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Synthesis of CRF1 Receptor Antagonists

Compounds related to 3-Bromopyrazolo[1,5-a]pyridin-2-ol, such as 3-phenylpyrazolo[4,3-b]pyridines, are synthesized for their potent antagonistic activity against corticotropin-releasing factor-1 (CRF1) receptors. These are potential therapeutic targets for disorders like depression and anxiety (Chen et al., 2004).

Diverse Supramolecular Synthons in Solid State

The 3-Bromopyrazolo[1,5-a]pyridin-2-ol and its derivatives form diverse supramolecular synthons in the solid state, which is critical for pharmaceutical development and crystal engineering applications (Chai et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOQVBDNLWPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NN2C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484348 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyrazolo[1,5-a]pyridin-2-ol | |

CAS RN |

60637-30-1 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

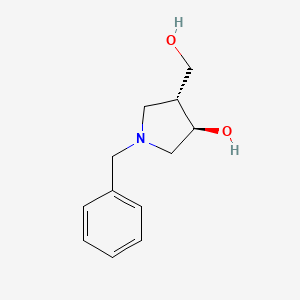

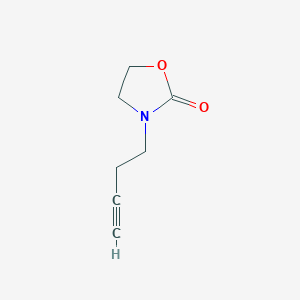

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)